Ozenoxacin
Ozenoxacin
Ozenoxacin is a member of quinolines.
To date, ozenoxacin has been used in trials studying the treatment of impetigo. As of December 11, 2017 the FDA approved Ferrer Internacional S.A.'s Xepi (ozenoxacin 1%) as a topically applied cream indicated for the treatment of impetigo caused by *Staphylococccus aureus* or *Streptococcus pyogenes* in adult and pediatric patients 2 months of age and older. Despite being a common and highly contagious bacerial skin infection that affects millions of children and adults in the United States each year, ozenoxacin cream is a novel, non-fluorinated quinolone that has demonstrated safe and effective therapy in both the adult and pediatric population.
To date, ozenoxacin has been used in trials studying the treatment of impetigo. As of December 11, 2017 the FDA approved Ferrer Internacional S.A.'s Xepi (ozenoxacin 1%) as a topically applied cream indicated for the treatment of impetigo caused by *Staphylococccus aureus* or *Streptococcus pyogenes* in adult and pediatric patients 2 months of age and older. Despite being a common and highly contagious bacerial skin infection that affects millions of children and adults in the United States each year, ozenoxacin cream is a novel, non-fluorinated quinolone that has demonstrated safe and effective therapy in both the adult and pediatric population.
Brand Name:
Vulcanchem
CAS No.:
245765-41-7
VCID:
VC0515623
InChI:
InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)
SMILES:
CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
Molecular Formula:
C21H21N3O3
Molecular Weight:
363.4 g/mol
Ozenoxacin
CAS No.: 245765-41-7
Inhibitors
VCID: VC0515623
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
Purity: 98%
CAS No. | 245765-41-7 |
---|---|
Product Name | Ozenoxacin |
Molecular Formula | C21H21N3O3 |
Molecular Weight | 363.4 g/mol |
IUPAC Name | 1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27) |
Standard InChIKey | XPIJWUTXQAGSLK-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C |
Canonical SMILES | CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C |
Boiling Point | 573.5±50.0 °C(Predicted) |
Description | Ozenoxacin is a member of quinolines. To date, ozenoxacin has been used in trials studying the treatment of impetigo. As of December 11, 2017 the FDA approved Ferrer Internacional S.A.'s Xepi (ozenoxacin 1%) as a topically applied cream indicated for the treatment of impetigo caused by *Staphylococccus aureus* or *Streptococcus pyogenes* in adult and pediatric patients 2 months of age and older. Despite being a common and highly contagious bacerial skin infection that affects millions of children and adults in the United States each year, ozenoxacin cream is a novel, non-fluorinated quinolone that has demonstrated safe and effective therapy in both the adult and pediatric population. |
Purity | 98% |
Synonyms | GF-001001-00; GF 001001-00; GF001001-00; M-5120; M5120; M 5120; T-3912; T 3912; T3912; GF-00100100; GF00100100; GF 00100100; Ozenoxacin; Xepi |
Reference | 1: Ozenoxacin. In: Drugs and Lactation Database (LactMed). Bethesda (MD): National Library of Medicine (US); 2006. 2: Rosen T, Albareda N, Rosenberg N, et al. Efficacy and Safety of Ozenoxacin Cream for Treatment of Adult and Pediatric Patients With Impetigo: A Randomized Clinical Trial. JAMA Dermatol. 2018;154(7):806‐813. doi:10.1001/jamadermatol.2018.1103 3: Morrissey I, Cantón R, Vila J, et al. Microbiological profile of ozenoxacin. Future Microbiol. 2019;14:773‐787. doi:10.2217/fmb-2019-0089 4: Schachner L, Andriessen A, Bhatia N, Grada A, Patele D. Topical Ozenoxacin Cream 1% for Impetigo: A Review. J Drugs Dermatol. 2019;18(7):655‐661. 5: Wren C, Bell E, Eiland LS. Ozenoxacin: A Novel Topical Quinolone for Impetigo. Ann Pharmacother. 2018;52(12):1233‐1237. doi:10.1177/1060028018786510 6: Ozenoxacin 1% cream (Xepi) for impetigo. Med Lett Drugs Ther. 2019;61(1570):63‐64. 7: Vila J, Hebert AA, Torrelo A, et al. Ozenoxacin: a review of preclinical and clinical efficacy. Expert Rev Anti Infect Ther. 2019;17(3):159‐168. doi:10.1080/14787210.2019.1573671 8: Canton R, Chouinard L, Tarragó C. A review of the antibacterial activity of ozenoxacin. Future Microbiol. 2018;13:1‐2. doi:10.2217/fmb-2018-0069 9: Tarragó C, Esquirol LP, Arañó A, Lachamp L, D'Aniello F, Zsolt I. Therapeutic efficacy of ozenoxacin in animal models of dermal infection with Staphylococcus aureus. Future Microbiol. 2018;13:21‐30. doi:10.2217/fmb-2017-0290 10: Sahu JK, Mishra AK. Ozenoxacin: A Novel Drug Discovery for the Treatment of Impetigo. Curr Drug Discov Technol. 2019;16(3):259‐264. doi:10.2174/1570163815666180502165014 |
PubChem Compound | 9863827 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume